![molecular formula C15H15NO4S B5626886 2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide](/img/structure/B5626886.png)
2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide
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Overview
Description
Synthesis Analysis
Synthesis of similar acetamide derivatives involves multiple steps, including the initial formation of the base compound through reactions such as chloroacetylation and N-alkylation, followed by further modifications to add specific functional groups (Yang Jing, 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) techniques, provides insights into the arrangement of atoms within the compound. For instance, studies on similar sulfonamide derivatives have highlighted the presence of intramolecular hydrogen bonds stabilizing the molecular structure (S. Subasri et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, primarily due to the reactivity of their functional groups. These reactions include N-chloroacetylation and N-alkylation, essential for the synthesis of complex molecules (Yang Jing, 2010). Moreover, the presence of the methylsulfonyl group can influence the chemical behavior of these compounds, affecting their reactivity and interactions with other molecules.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on related compounds show that factors like hydrogen bonding significantly impact these physical properties, including their solvation characteristics and phase behavior in different solvents (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties of "2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide" are influenced by its molecular structure, particularly the functional groups. These groups affect the compound's reactivity, including its ability to form hydrogen bonds and undergo various chemical reactions essential for its application in synthesizing more complex molecules or modifications (Yang Jing, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-methylsulfonylphenyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-21(18,19)14-7-5-11(6-8-14)12-3-2-4-13(9-12)20-10-15(16)17/h2-9H,10H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHGQIQNSOIOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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